Comparison of LogP: 5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide vs. Unsubstituted 1-Methyl-1H-1,2,4-triazole-3-carboxamide
5-Bromo-1-methyl-1H-1,2,4-triazole-3-carboxamide exhibits a calculated LogP of -0.08 , compared to the non-brominated analog 1-methyl-1H-1,2,4-triazole-3-carboxamide, which has a predicted LogP of approximately -0.96 . The ~0.88 LogP increase conferred by the 5-bromo substituent reflects enhanced lipophilicity, which may influence membrane permeability and oral bioavailability potential in drug discovery contexts.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | -0.08 (calculated) |
| Comparator Or Baseline | 1-Methyl-1H-1,2,4-triazole-3-carboxamide (non-brominated analog): ~-0.96 (predicted) |
| Quantified Difference | ΔLogP ≈ +0.88 |
| Conditions | In silico prediction; software methodology not specified in source |
Why This Matters
This LogP difference is meaningful for medicinal chemists optimizing lead compounds for cellular permeability and oral bioavailability, where even small LogP changes can significantly affect ADME properties.
